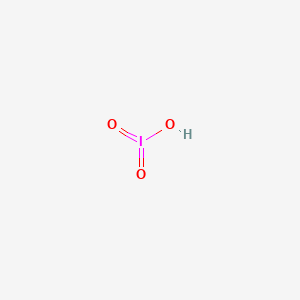
碘酸
描述
Iodic acid, also known as periodate, is an inorganic acid that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 118 °C and a boiling point of 164 °C. It is extremely soluble in water and is highly corrosive. It is a strong oxidizing agent and is used in a variety of organic synthesis processes.
科学研究应用
作用机制
Target of Action
Iodic acid (HIO3) is a strong oxidizing agent that primarily targets iodide ions (I-) in various chemical reactions . It also plays a significant role in the formation of new particles in marine and polar boundary layers, acting as a precursor .
Mode of Action
Iodic acid interacts with its targets through oxidation. In its role as an oxidizer, it converts iodide ions into iodine (I2) in the presence of an excess of acid . In atmospheric chemistry, iodic acid participates in new particle formation (NPF) processes, interacting with other substances like methanesulfonic acid (MSA) to form clusters .
Biochemical Pathways
The primary biochemical pathway involving iodic acid is the new particle formation (NPF) in marine areas. Both iodic acid and methanesulfonic acid have been identified as important precursors of NPF in these regions . The process involves the nucleation of gaseous molecules and the subsequent growth of the formed clusters .
Result of Action
The action of iodic acid results in the formation of iodine when it acts as an oxidizer . In the context of atmospheric chemistry, its action leads to the formation of new particles, significantly affecting global radiation balance and climate .
Action Environment
The action of iodic acid is influenced by environmental factors. For instance, in marine and polar boundary layers, the presence of other substances like methanesulfonic acid can affect the rate and efficiency of new particle formation . Furthermore, the action of iodic acid as an oxidizer can be influenced by the pH level and the concentration of other ions in the solution .
安全和危害
未来方向
生化分析
Biochemical Properties
Iodic acid is a strong acid, able to donate its proton to other substances in chemical reactions . The compound’s acidic property is primarily due to the ionizable hydrogen atom in its molecular structure . Iodic acid tends to decompose under heat, producing iodine and oxygen . It is strongly oxidizing in acidic solution, less so in basic solution . When iodic acid acts as an oxidizer, then the product of the reaction is either iodine, or iodide ion .
Cellular Effects
Iodic acid plays a significant role in the formation of aerosol particles in the atmosphere . These aerosol particles made of iodic acid can form extremely rapidly in the marine boundary layer . This process affects the climate, both directly and indirectly, but how new aerosol particles form and influence clouds and climate remains relatively poorly understood .
Molecular Mechanism
The molecular mechanism of iodic acid involves both iodine oxides and iodic acid itself . Iodic acid molecules react with nitrate core ions to generate mass spectra . Iodine pentoxide produced by photolysis of higher-order iodine oxides is hydrolyzed, likely by the water dimer, to yield iodic acid, which also contributes to the iodate anion signal .
Temporal Effects in Laboratory Settings
In laboratory settings, iodic acid has been shown to form extremely rapidly in the marine boundary layer . This rapid formation suggests that iodic acid may play a significant role in pristine marine regions where sulfuric acid and ammonia concentrations are extremely low .
Metabolic Pathways
Iodic acid is involved in the nucleation of gaseous molecules and the subsequent growth of the formed clusters . Methanesulfonic acid can promote iodic acid cluster formation through stabilizing iodic acid via both hydrogen and halogen bonds .
属性
IUPAC Name |
iodic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO3 | |
| Record name | iodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064812 | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |
| Record name | Iodic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7782-68-5, 25659-31-8 | |
| Record name | Iodic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Iodic Acid?
A1: Iodic acid is represented by the molecular formula HIO3 and has a molecular weight of 175.91 g/mol.
Q2: Are there any spectroscopic techniques that can be used to characterize iodic acid?
A2: Yes, several spectroscopic techniques can be used to characterize iodic acid. These include Raman microscopy [], Infrared (IR) spectroscopy [], Nuclear Quadrupole Resonance (NQR) [], and X-ray diffraction (XRD) [, , ]. These techniques provide insights into the vibrational modes, structural properties, and bonding characteristics of iodic acid and its derivatives.
Q3: Is iodic acid hygroscopic?
A3: Yes, iodic acid is highly hygroscopic. Aqueous iodic acid solution droplets have been observed to resist crystallization even at very low relative humidity (RH), forming an ultra-viscous liquid or a brittle glass []. This property makes understanding its water retention at low RH important for the hygroscopic growth of aerosol particles.
Q4: Can iodic acid be used as a catalyst in organic synthesis?
A5: Yes, iodic acid has been shown to be an effective catalyst in various organic reactions. For example, it can be used for the synthesis of 2-aminothiazoles in combination with PEG-400 as a green solvent []. It has also been employed in the oxidation of alcohols to aldehydes and ketones in the presence of NaHSO4·H2O []. Additionally, iodic acid, combined with tetraethylammonium bromide, serves as a selective and efficient catalyst for the oxidation of sulfides to sulfoxides [].
Q5: Is iodic acid used in industrial applications?
A6: Yes, iodic acid has industrial applications. It can be impregnated onto activated carbon to enhance the removal of odors originating from kitchen wastewater treatment facilities, particularly targeting hydrogen sulfide [].
Q6: Have any computational studies been conducted on iodic acid and its role in atmospheric nucleation?
A7: Yes, computational chemistry has been used to study iodic acid and its role in atmospheric nucleation. One study utilized molecular modeling and thermodynamic calculations to develop a predictive model for estimating the enhancing potential of various atmospheric vapors on iodic acid-induced nucleation []. This model considers the formation free energies (ΔG) of iodic acid-containing dimer clusters and identified amines and O/S-atom-containing acids as having high enhancing potential, specifically highlighting diethylamine (DEA).
Q7: Can you elaborate on the use of quantitative structure-activity relationship (QSAR) models in understanding iodic acid's behavior?
A8: QSAR models have been developed to evaluate the enhancing potential of atmospheric nucleation precursors on iodic acid-induced nucleation []. These models are based on the calculated formation free energies (ΔG) of iodic acid-containing dimer clusters. This allows for the prediction of a compound's potential to enhance nucleation based on its structure.
Q8: How can iodic acid solutions be stabilized?
A9: Iodic acid solutions can be stabilized by combining them with specific compounds. One method involves a composition comprising a 3-isothiazolone compound, alkali metal nitrate, alkali metal chloride salt, a compound selected from iodic acid, periodic acid, iodic acid salt and periodic acid salt, chlorite salt, and a solvent []. This formulation aims to prevent salt shock and improve the stability of iodic acid in emulsion solutions.
Q9: What analytical techniques are commonly used to study iodic acid?
A9: Various analytical techniques are employed to study iodic acid. These include:
- Conductimetry: Used to measure the electrical conductivity of iodic acid solutions, providing information about its dissociation and ionic strength [].
- Potentiometry: Employed to determine the electromotive force (EMF) of concentration cells containing iodic acid, allowing for the calculation of stoichiometric activity coefficients [].
- Kinetic Methods: Utilized to investigate the rates of reactions involving iodic acid, such as the catalytic inversion of sucrose solutions, providing insights into hydrogen ion concentrations [].
- Thermogravimetric analysis (TGA): Helps in understanding the dehydration behavior of iodic acid and its conversion to iodine pentoxide (I2O5) [].
- Inductively coupled plasma mass spectrometry (ICP-MS): Can be used to determine the concentration of iodic acid in doped crystals [].
Q10: What is the main source of iodic acid in the atmosphere?
A12: The primary source of atmospheric iodic acid is believed to be the photochemical oxidation of iodine-containing species emitted from the ocean, such as molecular iodine (I2) and organoiodine compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



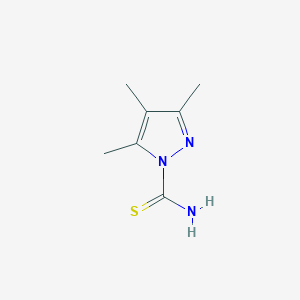
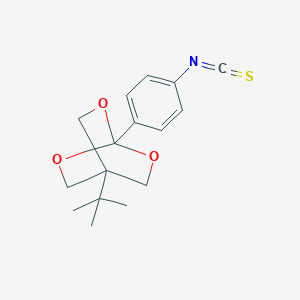
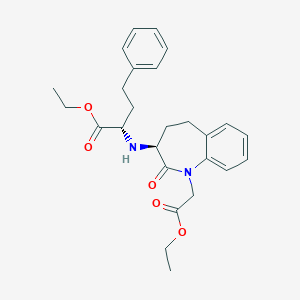



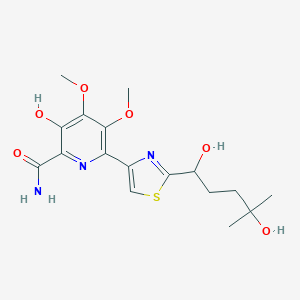


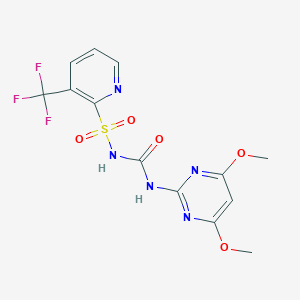


![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
